molecular formula C13H12N6OS B14149335 4-{[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]amino}-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol

4-{[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]amino}-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B14149335
M. Wt: 300.34 g/mol
InChI Key: XMUNOEDGXUCLNR-FMDPHQNASA-N
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Description

4-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]-3-(5-methyl-1H-pyrazol-3-yl)-1H-1,2,4-triazole-5-thione is a complex organic compound that belongs to the class of heterocyclic compounds.

Preparation Methods

The synthesis of 4-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]-3-(5-methyl-1H-pyrazol-3-yl)-1H-1,2,4-triazole-5-thione typically involves multiple steps. One common method starts with the preparation of furan-2-carboxylic acid hydrazide, which is then reacted with carbon disulfide to form a furan-2-yl oxadiazole intermediate. This intermediate undergoes further reactions, including condensation with suitable amines and formaldehyde, to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]-3-(5-methyl-1H-pyrazol-3-yl)-1H-1,2,4-triazole-5-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes by binding to their active sites, thereby preventing the bacteria from synthesizing essential proteins. The exact pathways involved can vary depending on the specific application and target organism .

Comparison with Similar Compounds

Similar compounds include other heterocyclic compounds like 5-furan-2-yl oxadiazole-2-thiol and 5-furan-2-yl-4H-1,2,4-triazole-3-thiol. These compounds share structural similarities but differ in their specific ring structures and substituents. The uniqueness of 4-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]-3-(5-methyl-1H-pyrazol-3-yl)-1H-1,2,4-triazole-5-thione lies in its combination of furan, pyrazole, and triazole rings, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C13H12N6OS

Molecular Weight

300.34 g/mol

IUPAC Name

4-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]-3-(5-methyl-1H-pyrazol-3-yl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C13H12N6OS/c1-9-8-11(16-15-9)12-17-18-13(21)19(12)14-6-2-4-10-5-3-7-20-10/h2-8H,1H3,(H,15,16)(H,18,21)/b4-2+,14-6+

InChI Key

XMUNOEDGXUCLNR-FMDPHQNASA-N

Isomeric SMILES

CC1=CC(=NN1)C2=NNC(=S)N2/N=C/C=C/C3=CC=CO3

Canonical SMILES

CC1=CC(=NN1)C2=NNC(=S)N2N=CC=CC3=CC=CO3

solubility

25.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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